molecular formula C10H17N3O2S B1434441 Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate CAS No. 1601246-24-5

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate

Cat. No. B1434441
M. Wt: 243.33 g/mol
InChI Key: LKEOTZHJNBVUKX-UHFFFAOYSA-N
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Description

Ethyl 2-aminothiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It is also known as a mixed-type inhibitor .


Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate can be synthesized by reacting ethyl bromopyruvate and thiourea . A new and practical one-pot procedure for the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-4-carboxylate appears as a pale cream to cream to pale yellow powder . Its melting point ranges from 174.0-181.0°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its analogs have been a focus in the synthesis of various chemical compounds. For example, Albreht et al. (2009) detailed the transformations of ethyl 4-[ 1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).

Antitumor and Antimicrobial Activities

Significant research has been conducted on the antitumor and antimicrobial properties of ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate derivatives. El-Subbagh et al. (1999) synthesized ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, which showed remarkable antitumor activity against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, Desai et al. (2019) explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

Structural and Chemical Studies

The structural properties of ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate derivatives have been extensively studied. Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts, providing insights into hydrogen-bonded interactions and molecular assembly (Lynch & Mcclenaghan, 2004).

Applications in Biological Studies

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate and its derivatives have been used in biological research, such as studying their effects as inhibitors. Raviprabha and Bhat (2019) examined the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing the corrosion of AA6061 alloy in acidic media, indicating its potential use in materials science (Raviprabha & Bhat, 2019).

Future Directions

The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

properties

IUPAC Name

ethyl 4-amino-2-(diethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-13(5-2)10-12-8(11)7(16-10)9(14)15-6-3/h4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEOTZHJNBVUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C(S1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-(diethylamino)thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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